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Compound of Interest

Compound Name:

TRANS-4-

AMINOTETRAHYDROPYRAN-3-

OL

Cat. No.: B1145043 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for TRANS-
4-AMINOTETRAHYDROPYRAN-3-OL (CAS No: 215940-92-4).[1][2][3][4] Designed for

researchers, scientists, and professionals in drug development, this document presents

predicted and characteristic spectroscopic data, detailed experimental protocols, and a logical

workflow for the structural elucidation of this compound.

Molecular Structure and Properties:

Molecular Formula: C₅H₁₁NO₂[1][2][3][4]

Molecular Weight: 117.15 g/mol [1][2][3][4]

Exact Mass: 117.078978594 Da[1]

Physical Form: Solid[2]

Boiling Point: 234.2°C at 760 mmHg[2]

Spectroscopic Data Summary
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The following tables summarize the predicted and expected spectroscopic data for TRANS-4-
AMINOTETRAHYDROPYRAN-3-OL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.8 - 3.6 m 2H O-CH₂

~3.5 m 1H CH-OH

~3.2 m 2H O-CH₂

~2.8 m 1H CH-NH₂

~2.5 br s 3H NH₂, OH

~1.8 m 1H CH₂ (axial)

~1.4 m 1H CH₂ (equatorial)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~70.0 C-OH

~68.5 O-CH₂

~65.0 O-CH₂

~55.0 C-NH₂

~30.0 CH₂

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

3400 - 3200 Strong, Broad O-H, N-H Stretching

2960 - 2850 Medium-Strong C-H Stretching

1650 - 1580 Medium N-H Bending

1470 - 1430 Medium C-H Bending

1150 - 1050 Strong C-O Stretching

1100 - 1000 Strong C-N Stretching

Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data

m/z Ion Notes

118.0863 [M+H]⁺
Molecular ion peak

(protonated)

117.0789 [M]⁺ Molecular ion peak

100.0762 [M-NH₃]⁺ Loss of ammonia

99.0708 [M-H₂O]⁺ Loss of water

87.0551 [M-CH₂O]⁺
Loss of formaldehyde from the

ring

71.0602 [M-C₂H₄O]⁺
Fragmentation of the pyran

ring

57.0704 [C₄H₉]⁺ Further fragmentation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

solid organic compound such as TRANS-4-AMINOTETRAHYDROPYRAN-3-OL.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the

molecule.

Methodology:

Sample Preparation: Accurately weigh approximately 5-10 mg of TRANS-4-
AMINOTETRAHYDROPYRAN-3-OL and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[5]

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16 or 32 scans).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.[6][7][8][9]

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are

typically required.[10]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.[6][8][9]

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard. Integrate the ¹H NMR signals to determine the relative number of protons

in each environment.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid TRANS-4-AMINOTETRAHYDROPYRAN-3-OL directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[11]

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an

ATR accessory.[11]

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and correlate them to specific functional groups.

[11][12]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of TRANS-4-AMINOTETRAHYDROPYRAN-
3-OL in a suitable volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1145043?utm_src=pdf-body
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/product/b1145043?utm_src=pdf-body
https://www.benchchem.com/product/b1145043?utm_src=pdf-body
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further dilute this stock solution to a final concentration of approximately 10 µg/mL.[13]

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).[14][15]

Data Acquisition (ESI):

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of

100-150°C.

Data Acquisition (EI):

Introduce the sample into the ion source, where it is vaporized by heating.[16]

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to

induce ionization and fragmentation.[14][16]

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

determine the elemental composition of the ions.[14]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using multiple spectroscopic techniques.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.usbio.net/biochemicals/467869/trans4Aminotetrahydro2Hpyran3ol
https://www.achemblock.com/g-7267-trans-4-aminotetrahydropyran-3-ol.html
https://www.achemblock.com/g-7267-trans-4-aminotetrahydropyran-3-ol.html
https://www.modgraph.co.uk/Downloads/SCSPT26.pdf
https://www.magritek.com/wp-content/uploads/2015/03/Lab-Manual-Identification-of-an-alcohol-web.pdf
https://magritek.com/2015/02/16/new-lab-manual-identification-of-an-alcohol-using-13c-nmr-and-dept/
https://magritek.com/2015/02/16/new-lab-manual-identification-of-an-alcohol-using-13c-nmr-and-dept/
https://www.azom.com/article.aspx?ArticleID=12312
https://www.researchgate.net/publication/263986477_Identification_of_an_Alcohol_with_13C_NMR_Spectroscopy
https://chem.uiowa.edu/sites/chem.uiowa.edu/files/2024-03/AV400-13C.pdf
https://www.amherst.edu/system/files/media/1449/Exp11.pdf
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://m.youtube.com/watch?v=HiluEuwgJhw
https://www.benchchem.com/product/b1145043#trans-4-aminotetrahydropyran-3-ol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1145043#trans-4-aminotetrahydropyran-3-ol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1145043#trans-4-aminotetrahydropyran-3-ol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1145043#trans-4-aminotetrahydropyran-3-ol-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1145043?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

